molecular formula C14H18O2 B14224422 2-(Benzyloxy)hept-6-en-3-one CAS No. 827308-10-1

2-(Benzyloxy)hept-6-en-3-one

Cat. No.: B14224422
CAS No.: 827308-10-1
M. Wt: 218.29 g/mol
InChI Key: XUIBVOMUDGAHPI-UHFFFAOYSA-N
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Description

2-(Benzyloxy)hept-6-en-3-one is an organic compound with the molecular formula C14H18O2. It is characterized by a benzyloxy group attached to a hept-6-en-3-one backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)hept-6-en-3-one typically involves the reaction of benzyl alcohol with hept-6-en-3-one under specific conditions. One common method is the Williamson ether synthesis, where benzyl alcohol is reacted with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale Williamson ether synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)hept-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

    Reduction: The carbonyl group in the hept-6-en-3-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMSO or THF.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: 2-(Benzyloxy)hept-6-en-3-ol.

    Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)hept-6-en-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)hept-6-en-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the context of its application, such as its role as an intermediate in chemical synthesis or its biological activity in medicinal research .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)hept-6-en-2-one: Similar structure but with a different position of the carbonyl group.

    2-(Benzyloxy)hept-5-en-3-one: Similar structure but with a different position of the double bond.

    2-(Benzyloxy)hex-6-en-3-one: Similar structure but with a shorter carbon chain.

Uniqueness

2-(Benzyloxy)hept-6-en-3-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .

Properties

CAS No.

827308-10-1

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-phenylmethoxyhept-6-en-3-one

InChI

InChI=1S/C14H18O2/c1-3-4-10-14(15)12(2)16-11-13-8-6-5-7-9-13/h3,5-9,12H,1,4,10-11H2,2H3

InChI Key

XUIBVOMUDGAHPI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CCC=C)OCC1=CC=CC=C1

Origin of Product

United States

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